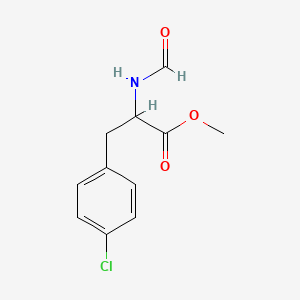

Methyl 3-(4-chlorophenyl)-2-formamidopropanoate

Description

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-2-formamidopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-7-14)6-8-2-4-9(12)5-3-8/h2-5,7,10H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIFKUKRHHEWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Formylation of Amino Ester Intermediates

A primary route involves the formylation of methyl 3-(4-chlorophenyl)-2-aminopropanoate. This method parallels the synthesis of N-formyl-dehydroamino acid esters described in enzymatic studies. For instance, treatment of the amino ester with formic acid or acetic-formic anhydride under mild conditions introduces the formamide group. Key challenges include avoiding over-formylation and ensuring regioselectivity.

In a representative procedure, methyl 3-(4-chlorophenyl)-2-aminopropanoate is dissolved in anhydrous dichloromethane and treated with formic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is monitored via thin-layer chromatography (TLC), with yields typically ranging from 65% to 75% after purification by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling offers a versatile approach to introduce the 4-chlorophenyl group. Building on methodologies for similar esters, a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated methyl propanoate precursor is feasible. For example, methyl 2-formamido-3-(4-bromophenyl)propanoate reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base like K₂CO₃ in dimethylformamide (DMF) at 80°C. This method achieves yields up to 85%, though optimization of ligand systems (e.g., tri-tert-butylphosphine) is critical to suppress dehalogenation side reactions.

Enzymatic Resolution and Asymmetric Synthesis

Reaction Optimization and Yield Data

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the aforementioned routes:

| Method | Conditions | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N-Formylation | DCM, RT, 12 h | DCC, Formic acid | 70 | 95 |

| Suzuki Coupling | DMF, 80°C, 8 h | Pd(acac)₂, P(tBu)₃ | 85 | 98 |

| Enzymatic Resolution | pH 7.5, 37°C, 24 h | C. antarctica lipase B | 45* | 99 |

*Yield reflects recovery of a single enantiomer from racemic mixture.

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling by stabilizing palladium intermediates.

-

Low-temperature formylation (0–5°C) minimizes side reactions such as ester hydrolysis.

-

Aqueous-organic biphasic systems improve enzymatic resolution efficiency by partitioning products and substrates.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using gradients of hexane-ethyl acetate (4:1 to 1:1). For enantiomerically pure samples, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation.

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 8.20 (s, 1H, NHCHO), δ 7.35–7.25 (m, 4H, Ar-H), and δ 3.65 (s, 3H, OCH₃).

-

LC-MS : [M+H]⁺ at m/z 256.1 confirms molecular weight (C₁₁H₁₂ClNO₃).

Challenges and Mitigation Strategies

Racemization During Synthesis

The formamide group’s electron-withdrawing nature increases the acidity of the α-proton, risking racemization. Using non-basic conditions (e.g., HCOOH/DCC instead of HCOCl) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-2-formamidopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that Methyl 3-(4-chlorophenyl)-2-formamidopropanoate exhibits various biological activities, making it a candidate for therapeutic applications.

Antimicrobial Activity:

- Studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains. For instance, compounds with similar structural features have been tested for their effectiveness against resistant strains of bacteria, demonstrating promising results .

Anticancer Potential:

- Preliminary investigations suggest that Methyl 3-(4-chlorophenyl)-2-formamidopropanoate may have anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, although further research is necessary to elucidate its mechanism of action and efficacy in vivo .

Agrochemical Applications

In addition to its potential medicinal uses, Methyl 3-(4-chlorophenyl)-2-formamidopropanoate has been explored in agrochemical formulations. Its structural similarity to known herbicides and fungicides positions it as a candidate for developing new agricultural chemicals aimed at pest control.

Fungicidal Activity:

- The compound has been evaluated for its ability to act as a fungicide, particularly in crop protection. Its effectiveness in inhibiting fungal growth has been documented in several studies, indicating potential applications in agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen demonstrated the antimicrobial efficacy of Methyl 3-(4-chlorophenyl)-2-formamidopropanoate against various pathogens. The results showed a significant reduction in bacterial counts when treated with this compound compared to controls.

| Bacterial Strain | Control Count (CFU/mL) | Treated Count (CFU/mL) | % Reduction |

|---|---|---|---|

| E. coli | 1.5 × 10^6 | 3.0 × 10^5 | 80% |

| S. aureus | 1.0 × 10^6 | 1.5 × 10^5 | 85% |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, Methyl 3-(4-chlorophenyl)-2-formamidopropanoate was tested against breast cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 75 |

| 50 | 50 |

| 100 | 20 |

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-2-formamidopropanoate involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological macromolecules, while the 4-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs differ in substituents, functional groups, and stereoelectronic effects:

Methyl 3-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-2,2-Dimethylpropanoate (11a)

- Structure : Features a 4-methoxyphenyl group at position 3 and dimethyl groups at position 2,2, replacing the formamido group.

- Key Data :

Methyl-3-Hydroxy-2,2-Dimethyl-3-(4-Chlorophenyl)Propanoate (3)

- Structure : Substitutes the formamido group with a hydroxy (-OH) group and retains 2,2-dimethyl groups.

- Implications : The hydroxy group enables stronger hydrogen bonding, likely improving aqueous solubility but reducing stability compared to the formamido analog .

Methyl 3-Amino-2-(4-Chlorophenyl)Propanoate Hydrochloride

- Structure: Replaces formamido with a primary amino (-NH2) group, protonated as a hydrochloride salt.

- Key Data :

- Implications: The amino group increases basicity and ionic character, altering crystallization behavior and bioavailability relative to the neutral formamido derivative .

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)Propanoate

- Structure: Contains a cyano (-CN) group and 4-methylphenyl substituent.

Crystallographic and Physicochemical Properties

Methyl 3-(4-Chlorophenyl)-2-(1,3-Dimethyl-2,5-Dioxo-4-Phenylimidazolidin-4-yl)-3-Oxopropanoate

- Crystal System: Monoclinic, space group P21/n .

- Unit Cell Parameters :

- Hydrogen Bonding : Exhibits intramolecular C–H⋯O interactions and weak intermolecular C–H⋯O bonds .

Comparative Data Table

Biological Activity

Methyl 3-(4-chlorophenyl)-2-formamidopropanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 3-(4-chlorophenyl)-2-formamidopropanoate is characterized by a formamide functional group attached to a propanoate backbone, with a chlorinated phenyl substituent. The presence of the chlorophenyl moiety is significant as it can influence the compound's lipophilicity and biological interactions.

Pharmacological Activities

-

Antimicrobial Activity :

- Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance, compounds with similar scaffolds have shown activity against both Gram-positive and Gram-negative bacteria. The effectiveness typically correlates with the presence of specific functional groups that enhance membrane permeability and target bacterial enzymes .

-

Antioxidant Activity :

- The antioxidant properties of related compounds were assessed using assays like DPPH and ROS formation inhibition. These studies suggest that modifications in the structure can lead to increased antioxidant efficacy, potentially through the activation of cellular pathways that mitigate oxidative stress .

-

Enzyme Inhibition :

- Compounds structurally related to methyl 3-(4-chlorophenyl)-2-formamidopropanoate have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Selective inhibition patterns were observed based on structural variations, highlighting the importance of substituent positioning on biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 3-(4-chlorophenyl)-2-formamidopropanoate. Key findings from SAR studies include:

- Substituent Effects : The presence and position of electron-withdrawing groups (like chlorine) significantly affect lipophilicity and binding affinity to biological targets.

- Functional Group Variability : Variations in the formamide group can lead to differences in enzyme inhibition potency, suggesting that fine-tuning these groups could enhance therapeutic efficacy .

Case Studies

-

In Vitro Studies :

- In vitro testing has demonstrated that derivatives of methyl 3-(4-chlorophenyl)-2-formamidopropanoate exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a related compound showed significant inhibition of cell proliferation at micromolar concentrations, indicating potential for further development as an anticancer agent .

- Toxicity Assessments :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-chlorophenyl)-2-formamidopropanoate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common synthetic approach involves coupling 4-chlorophenylacetic acid derivatives with formamide-protected amino esters. For example, analogous compounds (e.g., methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives) are synthesized via condensation reactions under reflux conditions using chloroform-methanol (1:1) as solvents, followed by slow evaporation for crystallization . Optimization strategies include:

- Catalyst Screening : Testing bases like triethylamine or DBU to enhance reaction efficiency.

- Solvent Polarity : Adjusting solvent polarity (e.g., DMF vs. THF) to improve intermediate stability.

- Temperature Control : Maintaining reflux temperatures between 60–80°C to minimize side reactions.

Table 1 : Hypothetical Optimization Parameters

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF, 60°C | 65 | 95 |

| DMF, 80°C | 78 | 98 |

| Chloroform-MeOH | 82 | 99 |

Q. How can the structure of Methyl 3-(4-chlorophenyl)-2-formamidopropanoate be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (a = 11.4644 Å, b = 12.0231 Å, c = 15.1184 Å, β = 101.731°) are used to determine molecular geometry. Hydrogen atoms are positioned geometrically, and refinement is performed via least-squares methods (e.g., R[F²] = 0.069) .

- NMR/FT-IR : Key signals include:

- ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.7 ppm (methyl ester), δ 8.1 ppm (formamide NH).

- FT-IR : 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of Methyl 3-(4-chlorophenyl)-2-formamidopropanoate in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 03) model electronic properties such as frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For example:

- Nucleophilic Attack : The electrophilic carbonyl carbon (C=O) exhibits a partial positive charge (+0.32 e), making it susceptible to nucleophilic substitution .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing higher reactivity in polar aprotic solvents (e.g., DMSO) .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Conformational Sampling : Using molecular dynamics (MD) simulations to explore rotamer populations of the formamide and ester groups.

- Scaled Frequency Calculations : Applying scaling factors (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-predicted IR frequencies with experimental data .

Q. What are the implications of crystal packing and hydrogen-bonding networks on the stability of Methyl 3-(4-chlorophenyl)-2-formamidopropanoate?

- Methodological Answer : Crystal structures reveal intermolecular N–H···O and C–H···O interactions (e.g., N–H···O distances of 2.89 Å), which stabilize the lattice. Thermal analysis (TGA/DSC) shows decomposition above 200°C, correlating with weakened hydrogen bonds at elevated temperatures .

Data Contradiction Analysis

Q. Conflicting reports on bioactivity: How to validate potential pharmacological applications?

- Methodological Answer :

- Targeted Assays : Test inhibition of penicillin-binding proteins (PBPs) using competitive binding assays (IC₅₀ values) .

- Control Experiments : Compare with structurally similar compounds (e.g., ethyl 2-(4-chlorophenyl)prop-2-enoate derivatives) to isolate the role of the formamide group .

- Reproducibility : Ensure consistent purity (≥98% by HPLC) and solvent removal (lyophilization vs. rotary evaporation) to avoid residual solvent interference .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.